molecular formula C₁₄H₂₃NO B142960 Spilanthol CAS No. 25394-57-4

Spilanthol

Cat. No. B142960
CAS RN: 25394-57-4
M. Wt: 221.34 g/mol
InChI Key: BXOCHUWSGYYSFW-HVWOQQCMSA-N
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Description

Spilanthol is a bioactive compound found in various species of the Asteraceae family, including Spilanthes acmella, known for its traditional medicinal uses. It is recognized for its spicy taste and sensorial anesthetic properties, which have been utilized in traditional medicine to treat toothaches, stammering, and stomatitis . Spilanthol has been identified as having several pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and antimalarial activities . It is also being investigated for its potential in treating obesity and related diseases .

Synthesis Analysis

The synthesis of spilanthol has been improved through modifications of existing methods, leading to a practical and efficient route for its production. An improved Wittig reaction, employing a newly synthesized phosphonium salt with low deliquescence and long-term stability, has been developed to yield the desired Z-form tetraene, which is a precursor for spilanthol . This methodology facilitates the synthesis of spilanthol and related compounds, such as α-sanshools, which share similar molecular structures.

Molecular Structure Analysis

Spilanthol is characterized by its N-isobutylamide moiety and a distinctive polyunsaturated structure, which includes a tetraene chain. The molecular structure of spilanthol has been elucidated using spectroscopic methods such as 1H and 13C NMR, MS, and GC-MS . Related compounds with similar structures have been isolated from Acmella ciliata, which possess variations in their amide parts and may include ester groups, a novelty for unsaturated amides .

Chemical Reactions Analysis

Spilanthol undergoes various chemical reactions that are significant in its biological activity. For instance, it has been shown to inhibit the production of proinflammatory mediators at the transcriptional and translational levels by affecting the phosphorylation of cytoplasmic inhibitor-kappaB and the nuclear NF-kappaB DNA binding activity . Additionally, spilanthol can influence the expression of lipogenic and adipogenic transcription factors, thereby modulating lipid metabolism .

Physical and Chemical Properties Analysis

The physical and chemical properties of spilanthol contribute to its bioactivity. It is lipophilic, which allows it to interact with biological membranes and exert its anesthetic and anti-inflammatory effects . Spilanthol's ability to disrupt cell membranes and cell wall integrity has been demonstrated in its antifungal activity against Candida albicans . Moreover, its solubility and stability play a role in its efficacy as a therapeutic agent and its use in various applications, including cosmetics and food products .

Scientific Research Applications

Bioactive Properties and Uses

Spilanthol, a bioactive alkylamide, is widely recognized for its diverse biological properties. Found in Asteraceae and Piperaceae plant species, it is notable for its sensorial anesthetic and spicy properties. Specifically, in Acmella oleracea (jambu), it is used both as a spice in Brazilian cuisine and in traditional remedies (Silveira, Sandjo, & Biavatti, 2018). Its wide range of applications in pharmacology, cosmetics, and as a food additive highlights its versatility and significance.

Antiseptic and Anti-Inflammatory Properties

Spilanthol has demonstrated substantial antiseptic properties. It is especially prominent in Spilanthes acmella, a medicinal plant of commercial value. The compound's accumulation in in vitro cultures of Spilanthes acmella underscores its potential for antiseptic applications (Singh & Chaturvedi, 2012). Additionally, its anti-inflammatory effects have been observed in murine macrophage models, suggesting its effectiveness in reducing inflammatory responses (Wu et al., 2008).

Skin Penetration Enhancing Effects

Spilanthol has been identified as a compound that can enhance skin penetration, a property significant for both pharmaceutical and cosmetic applications. Its ability to enhance the permeability of caffeine, testosterone, and other compounds through the skin highlights its potential in topical formulations (De Spiegeleer et al., 2013).

Pharmacological and Biological Activities

The compound has shown a variety of biological and pharmacological effects, including analgesic, neuroprotective, antioxidant, antimutagenic, anti-cancer, antimicrobial, antilarvicidal, and insecticidal activities. These multifaceted properties make spilanthol a subject of interest in diverse fields of research and application (Barbosa et al., 2016).

Antimalarial Activity

Spilanthol has shown promising results in antimalarial activity. Extracts containing spilanthol have demonstrated effectiveness against Plasmodium falciparum, the parasite responsible for malaria. This finding supports the traditional use of Spilanthes spp. in treating malaria and highlights spilanthol's potential as an antimalarial agent (Spelman et al., 2011).

Antifungal Activity for Vulvovaginal Candidiasis

Spilanthol has shown effectiveness against Candida albicans, particularly in the treatment of vulvovaginal candidiasis. Its inhibitory effects on both planktonic and biofilm forms of C. albicans demonstrate its potential as a therapeutic agent for fungal infections (Fabri et al., 2021).

Muscle Mass and Sexual Potency

In a study evaluating the effects of Spilanthes acmella extract, containing spilanthol, on muscle mass and sexual potency, significant improvements were observed. This suggests spilanthol's potential in enhancing muscle gain and sexual health (Pradhan et al., 2021).

properties

IUPAC Name

(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6-,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOCHUWSGYYSFW-HVWOQQCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCC=CC(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C\CC/C=C/C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893963
Record name (E,Z,E)-N-(2-Methylpropyl)-2,6,8-decatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spilanthol

CAS RN

25394-57-4
Record name Spilanthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25394-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isobutyl-2E-decenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025394574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E,Z,E)-N-(2-Methylpropyl)-2,6,8-decatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFFININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9L3S4856
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,700
Citations
AF Barbosa, MG Carvalho, RE Smith… - Revista Brasileira de …, 2016 - SciELO Brasil
… Spilanthol can exert a variety of biological and pharmacological effects including analgesic, … So, the aim of this review is to present a literature review on the spilanthol that describes its …
Number of citations: 110 www.scielo.br
N Silveira, LP Sandjo, MW Biavatti - Trends in food science & technology, 2018 - Elsevier
… Spilanthol is a bioactive alkamide widespread in Asteraceae … the biological importance of spilanthol and its methods of … technological approaches to apply spilanthol, which helps to …
Number of citations: 30 www.sciencedirect.com
L Wu, N Fan, M Lin, I Chu, S Huang… - Journal of agricultural …, 2008 - ACS Publications
… are dose-dependently reduced by spilanthol. The LPS-induced phosphorylation of … activity are both restrained by spilanthol. Results of this study suggest that spilanthol, isolated from S. …
Number of citations: 185 pubs.acs.org
B De Spiegeleer, J Boonen, SV Malysheva… - Journal of …, 2013 - Elsevier
… properties of spilanthol, an N-… spilanthol and six model mycotoxins (aflatoxin B1, ochratoxin A, fumonisin B1, citrinin, zearalenone, T-2 toxin) was investigated. RESULTS: Spilanthol …
Number of citations: 47 www.sciencedirect.com
AMA Dias, P Santos, IJ Seabra, RNC Júnior… - The Journal of …, 2012 - Elsevier
… spilanthol yield [49]. In the present work, a similar solvent density was applied to study the spilanthol … plant, in order to quantify the contribution of each part to the global spilanthol yield. …
Number of citations: 124 www.sciencedirect.com
J Boonen, B Baert, N Roche, C Burvenich… - Journal of …, 2010 - Elsevier
… the transdermal behaviour of spilanthol, a prominent N-… Fundamental permeation characteristics of spilanthol in a … demonstrated for the first time that spilanthol permeates the skin. …
Number of citations: 97 www.sciencedirect.com
M Jacobson - The Structure of Spilanthol., 1957 - cabdirect.org
… Infrared spectra of spilanthol and of a sample of affinin obtained from roots of Heliopsis longipes were superimposable, and both materials gave the same high knockdown and kill in …
Number of citations: 45 www.cabdirect.org
I YASUDA, K TAKEYA, H ITOKAWA - Chemical and Pharmaceutical …, 1980 - jstage.jst.go.jp
… of spilanthol and all—trans spilanthol, which was prepared from spilanthol according to the … (5 81.3 in all—trans spilanthol was shifted upfield to 5 26.5 in spilanthol, as shown in Table I. …
Number of citations: 49 www.jstage.jst.go.jp
SS Costa, D Arumugamb, Y Gariepyb… - Chemical …, 2013 - researchgate.net
… one would obtain the amide spilanthol will be of interest to … calibration curve for the spilanthol from jambu flowers (area x … confirmed the presence of spilanthol. The calibration curve was …
Number of citations: 46 www.researchgate.net
M Singh, R Chaturvedi - Industrial Crops and Products, 2012 - Elsevier
… A HPLC protocol was established for quantitative estimation of spilanthol for its easy … the presence of spilanthol in all the samples. ► Significantly higher amount of spilanthol was found …
Number of citations: 57 www.sciencedirect.com

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